molecular formula C6H4BrCl2N B8630315 4-Bromomethyl-2,5-dichloro-pyridine

4-Bromomethyl-2,5-dichloro-pyridine

Cat. No.: B8630315
M. Wt: 240.91 g/mol
InChI Key: CUBHQGYLUJPXND-UHFFFAOYSA-N
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Description

4-Bromomethyl-2,5-dichloro-pyridine (C₆H₄BrCl₂N, MW 240.92) is a halogenated pyridine derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and chlorine atoms at the 2- and 5-positions of the pyridine ring . This compound is structurally distinct due to the electron-withdrawing effects of the chlorine substituents and the reactive bromomethyl group, which serves as a versatile site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

4-(bromomethyl)-2,5-dichloropyridine

InChI

InChI=1S/C6H4BrCl2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2

InChI Key

CUBHQGYLUJPXND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromomethyl-2,5-dichloro-pyridine is highlighted through comparisons with related pyridine and pyrimidine derivatives (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Reactivity
This compound C₆H₄BrCl₂N 240.92 4-Bromomethyl, 2-Cl, 5-Cl Nucleophilic substitution, drug synthesis
3-Bromomethyl-2,5-dichloro-pyridine* C₆H₄BrCl₂N 240.92 3-Bromomethyl, 2-Cl, 5-Cl Intermediate for pharmaceuticals
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 208.45 5-Bromo, 2-Cl, 4-NH₂ Hydrogen-bonded crystal networks
1-(3-Chloro-5-CF₃-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester C₁₅H₁₈ClF₃N₂O₂ 350.77 3-Cl, 5-CF₃, ester, piperidine Pharmaceutical intermediates
4-Amino-3,5-dichloro-pyridine C₅H₄Cl₂N₂ 162.00 4-NH₂, 3-Cl, 5-Cl Roflumilast synthesis

*Note: The positional isomer 3-bromomethyl-2,5-dichloro-pyridine is explicitly cited in , whereas the 4-bromomethyl variant is hypothesized here based on analogous nomenclature.

Structural and Functional Differences

  • Halogen vs.
  • Pyridine vs. Pyrimidine Core : 5-Bromo-2-chloropyrimidin-4-amine contains a pyrimidine ring (two nitrogen atoms), which increases hydrogen-bonding capacity (e.g., N–H···N interactions) and planarity, contrasting with the pyridine-based derivatives’ single nitrogen and variable substituent reactivity.
  • Trifluoromethyl vs. Bromomethyl : Compounds like 1-(3-Chloro-5-CF₃-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester incorporate trifluoromethyl (-CF₃) groups, which impart metabolic stability and lipophilicity, whereas bromomethyl groups are more reactive in cross-coupling or alkylation reactions.

Crystallographic and Physical Properties

  • Hydrogen Bonding : Pyrimidine derivatives like 5-bromo-2-chloropyrimidin-4-amine form 2D supramolecular networks via N–H···N bonds , whereas bromomethyl-pyridines lack such interactions, leading to differences in solubility and crystallinity.
  • Thermal Stability: Halogenated pyridines generally exhibit higher melting points compared to their non-halogenated counterparts due to increased molecular rigidity.

Research Findings and Limitations

  • Synthesis Challenges : Selective bromination at the 4-position remains underdeveloped compared to 3-bromomethyl derivatives, necessitating further optimization of regioselective methods.
  • Pharmacological Potential: Bromomethyl-pyridines are understudied in drug development compared to trifluoromethyl or amino-substituted analogs, though their reactivity positions them as promising intermediates.

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